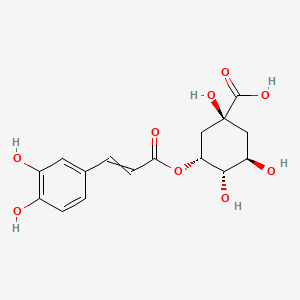

Isochlorogenic acid

Description

Properties

CAS No. |

534-61-2 |

|---|---|

Molecular Formula |

C16H18O9 |

Molecular Weight |

354.31 g/mol |

IUPAC Name |

(1S,3R,4S,5R)-3-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-1,4,5-trihydroxycyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C16H18O9/c17-9-3-1-8(5-10(9)18)2-4-13(20)25-12-7-16(24,15(22)23)6-11(19)14(12)21/h1-5,11-12,14,17-19,21,24H,6-7H2,(H,22,23)/b4-2+/t11-,12-,14+,16+/m1/s1 |

InChI Key |

CWVRJTMFETXNAD-BMNNCGMMSA-N |

SMILES |

C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O |

Isomeric SMILES |

C1[C@H]([C@@H]([C@@H](C[C@@]1(C(=O)O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)O |

Canonical SMILES |

C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O |

Synonyms |

(1S,3R,4S,5R)-3-(((2E)-3-(3,4-Dihydroxyphenyl)-2-propenoyl)oxy)-1,4,5-trihydroxycyclohexanecarboxylic acid isochlorogenic acid |

Origin of Product |

United States |

An In-depth Technical Guide to the Isomers of Isochlorogenic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isochlorogenic acids represent a significant subgroup of chlorogenic acids, which are esters formed between quinic acid and one or more caffeic acid molecules.[1] Specifically, isochlorogenic acids are dicaffeoylquinic acids (diCQA), distinguished by the attachment of two caffeoyl groups to the quinic acid core. This structural characteristic differentiates them from monocaffeoylquinic acids like chlorogenic acid itself.[1] The specific positioning of these two caffeoyl groups gives rise to several distinct isomers, each possessing a unique profile of biological activities.

This technical guide provides a comprehensive overview of the primary isomers of isochlorogenic acid, detailing their structures, comparative biological activities, and mechanisms of action. It includes quantitative data, detailed experimental protocols for their study, and visual diagrams of key cellular pathways and laboratory workflows to support advanced research and development.

Isomers of Isochlorogenic Acid: Structure and Identification

The core structure of all chlorogenic acids is quinic acid, a saturated carbocyclic acid. In isochlorogenic acids, two molecules of caffeic acid are ester-bonded to hydroxyl groups on this quinic acid ring. The variation in the attachment points results in the primary isomers.[1][2]

The three principal and most studied isomers of isochlorogenic acid are:

-

Isochlorogenic Acid A (3,5-dicaffeoylquinic acid; 3,5-DCQA) : Found in various plants, including Lonicera japonica, it is known for its antioxidant, anti-inflammatory, anti-HIV, and anti-HBV activities.[3][4][5][6]

-

Isochlorogenic Acid B (3,4-dicaffeoylquinic acid; 3,4-DCQA) : Isolated from plants like Laggera alata, this isomer exhibits potent antioxidative, neuroprotective, hepatoprotective, and anti-influenza properties.[7][8]

-

Isochlorogenic Acid C (4,5-dicaffeoylquinic acid; 4,5-DCQA) : This isomer is recognized for its superior antioxidant activity compared to other isomers and demonstrates anti-inflammatory, anti-diabetic, and anti-prostate cancer effects.[9][10][11]

These are structurally distinct from the related monocaffeoylquinic acids, such as neochlorogenic acid, cryptochlorogenic acid, and chlorogenic acid itself.[1][2] Generally, the dicaffeoylquinic acids (isochlorogenic acids) exhibit more potent biological activities than their monocaffeoyl counterparts, a characteristic often attributed to the greater number of hydroxyl groups available for radical scavenging.[1][12]

Comparative Quantitative Analysis of Biological Activities

The subtle structural differences among isochlorogenic acid isomers lead to significant variations in their biological potency. Dicaffeoylquinic acids consistently show stronger antioxidant effects than monocaffeoylquinic acids.[1] Among the isochlorogenic acid isomers, Isochlorogenic Acid C has been noted for having particularly high antioxidant activity in certain assays.[11][12] The following tables summarize key quantitative data from various studies.

Table 1: Antioxidant and Radical Scavenging Activity

| Isomer | Assay | Value (IC₅₀ / EC₅₀) | Source |

| Isochlorogenic Acid A | DPPH Radical Scavenging | 4.26 µg/mL | [3] |

| DPPH Radical Scavenging | 71.8 µM | [5] | |

| Superoxide Production Inhibition | 1.92 µM | [5] | |

| Isochlorogenic Acid B | DPPH Radical Scavenging | 68.91 µg/mL | [13] |

| Ferric Reducing Activity | 2.18 µg/mL | [13] | |

| β-Carotene Bleaching Activity | 23.85 µg/mL | [13] | |

| Isochlorogenic Acid C | DPPH Radical Scavenging | 19.8 µM | [10] |

| Superoxide Production Inhibition | 1.49 µM | [10] |

Table 2: Enzyme Inhibition and Cytotoxic Activity

| Isomer | Activity | Value (IC₅₀ / EC₅₀) | Source |

| Isochlorogenic Acid A | LeuRS Aminoacylation Inhibition | 5.82 µg/mL | [3] |

| HIV-1 Integrase (3' End Processing) | 0.33 µg/mL | [5] | |

| HIV-1 Integrase (Strand Transfer) | 0.34 µg/mL | [5] | |

| HIV-1 Induced Cytotoxicity | 1 µg/mL (ED₅₀) | [5] | |

| Isochlorogenic Acid B | α-Glucosidase Inhibition | 241.80 µg/mL | |

| NCI-H23 Lung Cancer Cell Cytotoxicity | 3.26 µg/mL | [13] | |

| Isochlorogenic Acid C | HIV-1 Integrase (3' End Processing) | 0.13 µg/mL | [10] |

| HIV-1 Integrase (3' End Joining) | 0.24 µg/mL | [10] | |

| HIV-1 Replication | 2 µg/mL | [10] |

Signaling Pathways and Mechanisms of Action

The therapeutic potential of isochlorogenic acid isomers is rooted in their ability to modulate key cellular signaling pathways involved in inflammation, oxidative stress, and disease progression.

Anti-Inflammatory Pathway of Isochlorogenic Acid C

Isochlorogenic Acid C (4,5-DCQA) exerts its anti-inflammatory effects by targeting central inflammatory signaling cascades. In lipopolysaccharide (LPS)-stimulated macrophages, it suppresses the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, leading to a reduction in the production of pro-inflammatory mediators.[11]

Nrf2/HO-1 Pathway in Adipocyte Differentiation by Isochlorogenic Acid A

Isochlorogenic Acid A (3,5-DCQA) has been shown to inhibit lipid accumulation in pre-adipocytes.[14] This effect is mediated, at least in part, by the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 activation leads to the upregulation of Heme Oxygenase-1 (HO-1), an enzyme with potent antioxidant and anti-inflammatory properties, which in turn interferes with adipocyte differentiation.[14]

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. caymanchem.com [caymanchem.com]

- 6. 3,5-Dicaffeoylquinic acid | 2450-53-5 | FD41813 [biosynth.com]

- 7. 3,4-Dicaffeoylquinic acid | 14534-61-3 | FD40706 [biosynth.com]

- 8. selleckchem.com [selleckchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. caymanchem.com [caymanchem.com]

- 11. Anti-Inflammatory Effect of 4,5-Dicaffeoylquinic Acid on RAW264.7 Cells and a Rat Model of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. caymanchem.com [caymanchem.com]

- 14. mdpi.com [mdpi.com]

Isochlorogenic acid A chemical structure and properties

An In-depth Technical Guide on Isochlorogenic Acid A: Chemical Structure, Properties, and Biological Activities

Introduction

Isochlorogenic acid A (ICGA), also known as 3,5-dicaffeoylquinic acid, is a prominent phenolic acid compound that has garnered significant attention within the scientific community for its diverse and potent biological activities.[1][2][3][4] As a member of the caffeoylquinic acid family, ICGA is widely distributed in various plant species, including traditional herbal medicines like Lonicera japonica (honeysuckle), Eucommia ulmoides, and Artemisia sieberi.[5][6][7][8] This technical guide provides a comprehensive review of the current understanding of ICGA's chemical properties, biological functions, and mechanisms of action, with a focus on its antioxidant, anti-inflammatory, anticancer, and hepatoprotective properties.[1][6][9][10] This document is intended to serve as a resource for researchers, scientists, and professionals in drug development, offering detailed experimental methodologies, quantitative data summaries, and visual representations of key signaling pathways.

Chemical Structure and Properties

Isochlorogenic acid A is a diester formed from the condensation of two molecules of trans-caffeic acid with the hydroxyl groups at positions 3 and 5 of (-)-quinic acid.[11] Its complex structure contributes to its significant biological activities.[10]

Caption: Chemical structure of Isochlorogenic Acid A.

Table 1: Chemical and Physical Properties of Isochlorogenic Acid A

| Property | Value | Reference |

| IUPAC Name | (3R,5R)-3,5-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,4-dihydroxycyclohexane-1-carboxylic acid | [11][12] |

| Synonyms | 3,5-Dicaffeoylquinic acid, 3,5-CQA | [2] |

| Molecular Formula | C25H24O12 | [2][5][11] |

| Molecular Weight | 516.45 g/mol | [2][5][11] |

| CAS Number | 2450-53-5 | [2] |

| Appearance | Off-white to yellow/brown crystalline solid | [5] |

| Melting Point | >175°C (decomposes) | [5] |

| Solubility | Soluble in DMSO, methanol (B129727), ethanol. | [5][13] |

Biological and Pharmacological Activities

ICGA exhibits a remarkable spectrum of biological activities, positioning it as a promising candidate for the development of novel therapeutic agents.[1] Its potent antioxidant and anti-inflammatory effects, coupled with its ability to modulate key signaling pathways, underscore its therapeutic potential.[1][3][4][6]

Antioxidant Activity

ICGA is a potent antioxidant, demonstrating significant free radical scavenging activity.[2] This activity is crucial in protecting cells from oxidative stress, a key factor in the pathogenesis of numerous diseases.

Table 2: Antioxidant Activity of Isochlorogenic Acid A

| Assay Type | Model System | IC50 Value / Activity | Reference |

| DPPH Radical Scavenging | Chemical Assay | 4.26 µg/mL | [1][2] |

| ABTS Radical Scavenging | Chemical Assay | Activity confirmed | [1][2] |

| Hydroxyl Radical (·OH) Scavenging | Chemical Assay | Highest scavenging rate: 60.01% | [1] |

| Superoxide Anion (O2−·) Scavenging | Chemical Assay | Highest scavenging rate: 28.04% | [1] |

| In vivo antioxidant capacity | Zebrafish model | 60.4% at 25 µg/mL | [1] |

Anti-inflammatory Activity

ICGA demonstrates significant anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.[1][2] It has been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[1][2] This effect is primarily mediated through the inhibition of key inflammatory signaling pathways such as NF-κB.[9][14]

Table 3: Anti-inflammatory Activity of Isochlorogenic Acid A

| Assay Type | Cell Line/Model | Measured Parameter | Effect | Concentration | Reference |

| Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 cells | NO levels | Inhibition | 0-250 μg/mL | [1][2] |

Anticancer Activity

ICGA has shown promising anticancer properties. It exhibits cytotoxic effects against various cancer cell lines and can suppress tumor proliferation by modulating signaling pathways critical for cancer cell survival and growth.[14][15] Notably, it has been found to inhibit the FAK/PI3K/AKT/mTOR signaling pathway in triple-negative breast cancer (TNBC) models.[14][15]

Table 4: Anticancer Activity of Isochlorogenic Acid A

| Cancer Type/Cell Line | IC50 Value | Key Findings | Reference |

| MDA-MB-231 (Breast Cancer) | 135.8 µM (24h) | Inhibited cell proliferation, migration, and invasion. | [15] |

| 4T1 (Murine Breast Cancer) | 154.9 µM (24h) | Suppressed tumor proliferation in vivo. | [15] |

Hepatoprotective and Neuroprotective Effects

ICGA has demonstrated significant hepatoprotective effects, protecting against liver injury and fibrosis by reducing inflammation and inhibiting the HMGB1/TLR4/NF-κB signaling pathway.[9][14] Additionally, in vivo studies have shown that ICGA can ameliorate cognitive impairment in mice, suggesting neuroprotective potential by reducing acetylcholinesterase (AChE) activity and malondialdehyde (MDA) content.[2][5]

Mechanism of Action & Signaling Pathways

The biological activities of ICGA are mediated through its interaction with various cellular signaling pathways.

FAK/PI3K/AKT/mTOR Pathway (Anticancer)

In cancer cells, ICGA has been found to inhibit the FAK/PI3K/AKT/mTOR signaling pathway. This pathway is crucial for cancer cell proliferation, survival, and metastasis. By inhibiting this pathway, ICGA can suppress tumor growth.[14][15]

Caption: FAK/PI3K/AKT/mTOR signaling pathway inhibited by ICGA-A.

HMGB1/TLR4/NF-κB Pathway (Anti-inflammatory & Hepatoprotective)

ICGA exerts its anti-inflammatory and hepatoprotective effects by inhibiting the HMGB1/TLR4/NF-κB signaling pathway.[9][14] This pathway is a critical regulator of inflammatory responses. By blocking this cascade, ICGA reduces the production of pro-inflammatory cytokines, thus mitigating inflammation and liver damage.[9]

Caption: Inhibition of the HMGB1/TLR4/NF-κB pathway by ICGA-A.

Experimental Protocols

The following sections detail standardized protocols for assessing the biological activities of Isochlorogenic Acid A.

Protocol 1: DPPH Radical Scavenging Assay

This protocol measures the free radical scavenging capacity of ICGA.

-

Materials : Isochlorogenic acid A standard, DPPH (2,2-diphenyl-1-picrylhydrazyl), Methanol.

-

Preparation of Solutions :

-

Prepare a 0.1 mM DPPH solution in methanol.

-

Prepare a stock solution of ICGA in methanol and create a series of dilutions (e.g., 1, 5, 10, 25, 50 µg/mL).

-

-

Assay Procedure :

-

Add 100 µL of each ICGA dilution to a 96-well plate.

-

Add 100 µL of the 0.1 mM DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Calculation :

-

Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100.

-

Calculate the IC50 value, which is the concentration of ICGA required to scavenge 50% of the DPPH radicals.

-

Protocol 2: Cell Viability (CCK-8) Assay

This protocol is used to determine the cytotoxic effects of ICGA on cancer cells.[16]

-

Cell Seeding : Seed cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.[16]

-

Treatment : Treat the cells with various concentrations of ICGA and incubate for the desired time period (e.g., 24, 48 hours).

-

Assay Procedure :

-

Add 10 µL of CCK-8 solution to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

-

Calculation :

-

Cell Viability (%) = (A_sample / A_control) x 100.

-

Determine the IC50 value from the dose-response curve.

-

Protocol 3: Western Blot Analysis for Signaling Pathway Proteins

This protocol is used to assess the effect of ICGA on the expression levels of specific proteins in a signaling pathway.[9][16]

-

Protein Extraction : Treat cells with ICGA, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.[16]

-

Protein Quantification : Determine the protein concentration using a BCA protein assay.

-

SDS-PAGE and Protein Transfer :

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.[16]

-

-

Immunoblotting :

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against target proteins (e.g., p-AKT, total AKT, β-actin) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify band intensity using densitometry software.

Caption: General experimental workflow for assessing biological activity.

Conclusion

Isochlorogenic acid A exhibits a remarkable spectrum of biological activities, including potent antioxidant, anti-inflammatory, anticancer, and hepatoprotective effects.[1][6] Its therapeutic potential is underscored by its ability to modulate key signaling pathways involved in the pathogenesis of various diseases, such as the FAK/PI3K/AKT/mTOR and HMGB1/TLR4/NF-κB pathways.[9][14][15] The data and protocols presented in this guide offer a solid foundation for researchers to further explore the multifaceted roles of Isochlorogenic Acid A in health and disease. Future studies should focus on its bioavailability, in vivo efficacy in diverse disease models, and potential synergistic effects with existing therapies to fully elucidate its clinical utility.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Isochlorogenic acid A promotes melanin synthesis in B16 cell through the β-catenin signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. abmole.com [abmole.com]

- 5. Isochlorogenic acid A | 2450-53-5 [chemicalbook.com]

- 6. Isochlorogenic acid (ICGA): natural medicine with potentials in pharmaceutical developments [cjnmcpu.com]

- 7. Isochlorogenic Acid Glucosides from the Arabian Medicinal Plant Artemisia sieberi and Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Isochlorogenic Acid A Attenuates the Progression of Liver Fibrosis Through Regulating HMGB1/TLR4/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. isochlorogenic acid A | C25H24O12 | CID 6474310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. plantaedb.com [plantaedb.com]

- 13. selleckchem.com [selleckchem.com]

- 14. benchchem.com [benchchem.com]

- 15. Therapeutic potential of isochlorogenic acid A from Taraxacum officinale in improving immune response and enhancing the efficacy of PD-1/PD-L1 blockade in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

A Technical Guide to the Natural Sources of Isochlorogenic Acid B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isochlorogenic acid B, also known as 3,4-dicaffeoylquinic acid, is a potent antioxidant and a member of the dicaffeoylquinic acid family of phenolic compounds. It is recognized for a range of pharmacological activities, including anti-inflammatory, antiviral, and neuroprotective effects, making it a compound of significant interest in the fields of pharmaceutical research and drug development. This technical guide provides an in-depth overview of the natural sources of isochlorogenic acid B, presenting quantitative data, detailed experimental protocols for its extraction and analysis, and a visual representation of its biosynthetic pathway.

Natural Sources and Quantitative Data

Isochlorogenic acid B is found in a variety of plant species, often alongside other chlorogenic acid isomers. The concentration of this compound can vary significantly depending on the plant species, the part of the plant used, and the extraction method employed. The following table summarizes the quantitative data for isochlorogenic acid B content in several documented natural sources.

| Plant Species | Plant Part | Extraction Solvent/Method | Isochlorogenic Acid B Content (mg/g of Dry Weight) | Reference(s) |

| Artemisia ludoviciana | Herb | Acetone extract fractionated with methanol (B129727) | 175.9 ± 0.5 | [1] |

| Artemisia absinthium | Herb | Acetone extract fractionated with methanol | 122.3 ± 0.7 | [1] |

| Lonicera japonica | Flower buds | 65% Ethanol (B145695) | 22.1 (in extract) | [2] |

| Helianthus annuus (Sunflower) | Sprouts (9 days) | Not specified | ~1.5 (estimated from graph) | [3] |

| Artemisia capillaris | Aerial parts | 50% Methanol | Present, but not the predominant dicaffeoylquinic acid | [4] |

| Ilex paraguariensis | Leaves | Water | Present, but 3,5- and 4,5-dicaffeoylquinic acids are more abundant | [5] |

| Echinacea purpurea | Not specified | Not specified | Contains dicaffeoylquinic acids, specific data for 3,4-isomer not provided |

Experimental Protocols

The accurate quantification of isochlorogenic acid B from plant matrices requires robust extraction and analytical methodologies. High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS) is the most common and reliable technique for this purpose.

Sample Preparation and Extraction

A representative protocol for the extraction of isochlorogenic acid B from dried plant material is as follows:

-

Grinding: The dried plant material (e.g., leaves, flowers) is finely ground to a homogenous powder using a laboratory mill.

-

Extraction:

-

Weigh approximately 1.0 g of the powdered plant material into a suitable vessel.

-

Add 20 mL of 50-80% methanol or ethanol in water. The choice of solvent may be optimized depending on the plant matrix.

-

Sonicate the mixture in an ultrasonic bath for 30 minutes.

-

The extraction is then continued with agitation on a shaker for 1-2 hours at room temperature.

-

-

Centrifugation and Filtration:

-

Centrifuge the extract at 4000 rpm for 15 minutes to pellet the solid plant material.

-

Carefully decant the supernatant.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial for analysis.

-

HPLC-DAD Quantification

A typical HPLC method for the quantification of isochlorogenic acid B involves the following parameters:

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: A gradient elution is typically employed using:

-

Solvent A: 0.1% formic acid or phosphoric acid in water.

-

Solvent B: Acetonitrile or methanol.

-

-

Gradient Program: A common gradient starts with a low percentage of solvent B, which is gradually increased over the course of the run to elute compounds with increasing hydrophobicity. An example gradient is as follows:

-

0-5 min: 10% B

-

5-25 min: 10-30% B

-

25-30 min: 30-50% B

-

30-35 min: 50-10% B

-

35-40 min: 10% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV detection at 325-330 nm.

-

Quantification: Quantification is achieved by comparing the peak area of isochlorogenic acid B in the sample chromatogram to a calibration curve generated using a certified reference standard.

Visualizations

Biosynthesis of Isochlorogenic Acid B

The biosynthesis of isochlorogenic acid B is rooted in the phenylpropanoid pathway, a central metabolic route in plants for the production of a wide array of secondary metabolites. The pathway begins with the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions to produce hydroxycinnamoyl-CoA esters, which are the building blocks for chlorogenic acids.

Caption: Biosynthetic pathway of isochlorogenic acid B.

Experimental Workflow

The following diagram outlines the general workflow for the extraction and quantification of isochlorogenic acid B from plant material.

Caption: Experimental workflow for isochlorogenic acid B analysis.

Conclusion

This technical guide provides a foundational understanding of the natural sources, analytical methodologies, and biosynthetic origins of isochlorogenic acid B. The presented data and protocols serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development, facilitating further investigation into the therapeutic potential of this promising compound. The continued exploration of diverse plant species and the optimization of extraction and analytical techniques will undoubtedly uncover new and richer sources of isochlorogenic acid B, paving the way for its application in novel therapeutic agents.

References

Biosynthesis pathway of isochlorogenic acid in plants

An In-depth Technical Guide to the Biosynthesis Pathway of Isochlorogenic Acid in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isochlorogenic acids (ICAs), a group of dicaffeoylquinic acids (diCQAs), are potent phenolic compounds found in a variety of plant species. They are renowned for their significant therapeutic potential, including antioxidant, anti-inflammatory, antiviral, and hepatoprotective properties.[1][2] As interest in these natural products for drug development and nutraceutical applications grows, a thorough understanding of their biosynthesis in plants is paramount. This technical guide provides an in-depth overview of the core biosynthetic pathways of isochlorogenic acids, presenting key quantitative data, detailed experimental protocols, and visual diagrams to facilitate research and development in this field.

Core Biosynthesis Pathway of Isochlorogenic Acid

The biosynthesis of isochlorogenic acids is an extension of the well-established phenylpropanoid pathway, which is responsible for the production of a wide array of secondary metabolites in plants. The pathway can be broadly divided into two main stages: the synthesis of chlorogenic acid (CGA), the precursor molecule, and its subsequent conversion to isochlorogenic acids.

Stage 1: Biosynthesis of Chlorogenic Acid (5-O-caffeoylquinic acid)

The initial stage involves the synthesis of chlorogenic acid from the amino acid L-phenylalanine. This process involves a series of enzymatic reactions:

-

Phenylalanine ammonia-lyase (PAL): This enzyme catalyzes the deamination of L-phenylalanine to form cinnamic acid, marking the entry point into the phenylpropanoid pathway.[3][4]

-

Cinnamate 4-hydroxylase (C4H): A cytochrome P450 enzyme that hydroxylates cinnamic acid to produce p-coumaric acid.[3]

-

4-Coumarate-CoA ligase (4CL): This enzyme activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.[3]

-

Hydroxycinnamoyl-CoA:shikimate/quinate hydroxycinnamoyl transferase (HCT): HCT transfers the p-coumaroyl group from p-coumaroyl-CoA to quinic acid, forming p-coumaroyl-quinate.[5]

-

p-Coumaroyl ester 3'-hydroxylase (C3'H): This enzyme hydroxylates the p-coumaroyl moiety of p-coumaroyl-quinate to a caffeoyl moiety, yielding chlorogenic acid (5-O-caffeoylquinic acid).[3]

An alternative and primary route for chlorogenic acid formation in many plants involves the enzyme hydroxycinnamoyl-CoA:quinate hydroxycinnamoyl transferase (HQT) , which directly catalyzes the transfer of a caffeoyl group from caffeoyl-CoA to quinic acid.[6][7] Caffeoyl-CoA is synthesized from p-coumaroyl-CoA via the action of HCT and C3'H on shikimate, followed by the action of caffeoyl-shikimate esterase (CSE).

Stage 2: Conversion of Chlorogenic Acid to Isochlorogenic Acids (Dicaffeoylquinic Acids)

Isochlorogenic acids are formed by the addition of a second caffeoyl group to the quinic acid core of chlorogenic acid. The most common isomers are 3,4-diCQA, 3,5-diCQA, and 4,5-diCQA. This conversion is catalyzed by a specific class of enzymes, although the exact enzyme responsible is still under investigation in many plant species. The proposed enzyme is a hydroxycinnamoyl-CoA:caffeoylquinic acid hydroxycinnamoyltransferase . This enzyme would utilize caffeoyl-CoA as the acyl donor and chlorogenic acid as the acceptor to form the various isomers of isochlorogenic acid.

Recent research has identified a GDSL lipase-like enzyme in sweet potato capable of transforming monoCQAs into diCQAs, shedding more light on this crucial step.[8] The regulation of this final step is of significant interest, as it determines the specific profile of isochlorogenic acids in a plant. Environmental stressors, such as UV-C radiation, have been shown to significantly increase the levels of dicaffeoylquinic acids in plants like the globe artichoke, suggesting a role for these compounds in stress response.[1][2]

Data Presentation

The following tables summarize quantitative data on the content of isochlorogenic acids and related compounds in various plant tissues, as well as the impact of elicitors on their production.

Table 1: Content of Caffeoylquinic Acids in Globe Artichoke Leaves

| Compound | Concentration (mg/g Fresh Weight) |

| 3-O-caffeoylquinic acid (neochlorogenic acid) | 0.5 ± 0.1 |

| 4-O-caffeoylquinic acid (cryptochlorogenic acid) | 0.2 ± 0.05 |

| 5-O-caffeoylquinic acid (chlorogenic acid) | 2.5 ± 0.4 |

| 1,5-di-O-caffeoylquinic acid | 1.2 ± 0.2 |

| 3,5-di-O-caffeoylquinic acid | 0.8 ± 0.1 |

| 4,5-di-O-caffeoylquinic acid | 0.6 ± 0.1 |

| 1,3-di-O-caffeoylquinic acid (cynarin) | 0.3 ± 0.08 |

Data adapted from studies on globe artichoke leaf extracts.[1][2]

Table 2: Effect of UV-C Treatment on Dicaffeoylquinic Acid Content in Globe Artichoke Leaves

| Treatment | Total Dicaffeoylquinic Acids (relative units) | Fold Change |

| Control | 100 ± 12 | 1.0 |

| UV-C (24h post-treatment) | 250 ± 30 | 2.5 |

Data indicates a significant increase in dicaffeoylquinic acids upon UV-C exposure.[1][2]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of isochlorogenic acid biosynthesis.

Protocol 1: Extraction and Quantification of Isochlorogenic Acids by HPLC-DAD

This protocol is adapted from methods used for the analysis of chlorogenic and isochlorogenic acids in plant tissues.[6][9][10]

1. Sample Preparation:

- Freeze-dry fresh plant material (e.g., leaves) to a constant weight and grind into a fine powder.

- Weigh approximately 200 mg of the powdered sample into a microcentrifuge tube.

2. Extraction:

- Add 1.5 mL of 80% methanol (B129727) (v/v) to the tube.

- Vortex the mixture for 1 minute.

- Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature.

- Centrifuge the extract at 13,000 rpm for 15 minutes.

- Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

3. HPLC-DAD Analysis:

- HPLC System: A reverse-phase HPLC system with a Diode Array Detector (DAD).

- Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

- Mobile Phase:

- Solvent A: 0.1% formic acid in water.

- Solvent B: Acetonitrile.

- Gradient Elution: A typical gradient would be:

- 0-5 min: 10% B

- 5-25 min: 10-40% B

- 25-30 min: 40-10% B

- 30-35 min: 10% B

- Flow Rate: 1.0 mL/min.

- Injection Volume: 20 µL.

- Detection Wavelength: 325 nm.

- Quantification: Create a calibration curve using authentic standards of the isochlorogenic acid isomers of interest.

Protocol 2: General Enzyme Assay for Hydroxycinnamoyltransferases

This is a general spectrophotometric assay that can be adapted to measure the activity of enzymes like HCT and HQT. A specific protocol for the enzyme converting chlorogenic acid to isochlorogenic acid would require a purified enzyme and optimized conditions.

1. Reaction Mixture:

- Prepare a reaction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.0).

- The reaction mixture (total volume of 200 µL) should contain:

- 50 µL of protein extract (or purified enzyme).

- 10 µL of 10 mM caffeoyl-CoA (acyl donor).

- 10 µL of 10 mM chlorogenic acid (acyl acceptor).

- 130 µL of reaction buffer.

2. Assay Procedure:

- Pre-incubate the protein extract and chlorogenic acid in the reaction buffer at 30°C for 5 minutes.

- Initiate the reaction by adding caffeoyl-CoA.

- Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

- Stop the reaction by adding 20 µL of 20% HCl.

3. Product Analysis:

- Extract the reaction products by adding 200 µL of ethyl acetate (B1210297) and vortexing.

- Centrifuge to separate the phases.

- Evaporate the ethyl acetate phase to dryness under a stream of nitrogen.

- Resuspend the residue in 50 µL of methanol.

- Analyze the products by HPLC as described in Protocol 1 to identify and quantify the newly formed isochlorogenic acid isomers.

Mandatory Visualization

The following diagrams illustrate the key pathways and workflows described in this guide.

Caption: Biosynthesis pathway of isochlorogenic acids from L-phenylalanine and shikimate.

Caption: Experimental workflow for the quantification of isochlorogenic acids.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Stress-induced biosynthesis of dicaffeoylquinic acids in globe artichoke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Frontiers | The Biological Activity Mechanism of Chlorogenic Acid and Its Applications in Food Industry: A Review [frontiersin.org]

- 5. Function of the HYDROXYCINNAMOYL-CoA:SHIKIMATE HYDROXYCINNAMOYL TRANSFERASE is evolutionarily conserved in embryophytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Research Advances in the Synthesis, Metabolism, and Function of Chlorogenic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Caffeoylquinic acids: chemistry, biosynthesis, occurrence, analytical challenges, and bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. turkjps.org [turkjps.org]

- 10. [PDF] QUANTITATIVE HPLC ANALYSIS OF FLAVONOIDS AND CHLOROGENIC ACID IN THE LEAVES AND INFLORESCENCES OF PRUNUS SEROTINA EHRH. | Semantic Scholar [semanticscholar.org]

Isochlorogenic Acid C: A Technical Guide to Its Discovery, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isochlorogenic acid C, a member of the dicaffeoylquinic acid family, is a significant natural phenolic compound found in a variety of plant species.[1][2] Its potent antioxidant, anti-inflammatory, and anti-cancer properties have garnered increasing interest within the scientific and pharmaceutical communities. This technical guide provides an in-depth overview of the discovery and isolation of isochlorogenic acid C, detailing experimental protocols and presenting key quantitative data. Furthermore, it elucidates the molecular pathways through which this compound exerts its biological effects.

Discovery and Natural Occurrence

The term "isochlorogenic acid" has been historically used to describe a mixture of dicaffeoylquinic acids.[3] Isochlorogenic acid C, specifically 4,5-dicaffeoylquinic acid, has been identified and isolated from a diverse range of plant sources. Notable examples include the flower buds of Lonicera japonica, Chrysanthemum morifolium, and various species of Artemisia.[1][4] The presence of isochlorogenic acid C and its isomers in coffee has also been a subject of study for decades.[5][3] Its widespread distribution in the plant kingdom suggests its potential as a readily accessible bioactive compound for therapeutic development.[6][7][8]

Isolation and Purification Methodologies

The isolation and purification of isochlorogenic acid C from its natural sources involve a multi-step process, often employing a combination of extraction and chromatographic techniques. The selection of a specific methodology depends on the source material and the desired purity of the final product.

Experimental Protocols

1. Ionic Liquid-Based Ultrasound-Assisted Extraction (IL-UAE) and Aqueous Two-Phase System (ATPS)

This modern and efficient method has been successfully applied to extract isochlorogenic acid C from Chrysanthemum morifolium.[9]

-

Extraction:

-

Sample Preparation: Dried and powdered plant material is used.

-

Solvent System: An ionic liquid, such as 1-butyl-3-methylimidazolium bromide ([Bmim]Br), is used as the extraction solvent.

-

Extraction Conditions: The process is optimized for liquid-to-solid ratio, ultrasonic time, and ionic liquid concentration. For instance, a liquid-to-solid ratio of 23.44:1, an ultrasonic time of 48.99 minutes, and an IL concentration of 0.65 mol/L have been reported as optimal.[9]

-

-

Purification (ATPS):

-

System Formation: An aqueous two-phase system is created, for example, using ammonium (B1175870) sulfate (B86663) ((NH₄)₂SO₄).

-

Separation: The crude extract is added to the ATPS. Isochlorogenic acid C partitions into the ionic liquid-rich phase.

-

Optimization: Parameters such as the amount of salt, pH, and temperature are adjusted to maximize extraction efficiency. A reported optimal condition is the addition of 4.5 g of (NH₄)₂SO₄ at a pH of 3.0 and a temperature of 20°C.[9]

-

2. High-Speed Counter-Current Chromatography (HSCCC) and Preparative High-Performance Liquid Chromatography (Prep-HPLC)

This combination of techniques is effective for separating isomers of isochlorogenic acid from complex mixtures, such as those from Lonicera japonica.[4]

-

Initial Fractionation:

-

A crude extract (e.g., methanolic) is first partially purified using silica (B1680970) gel column chromatography.[4]

-

-

HSCCC Separation:

-

Solvent System: A two-phase solvent system is employed. For instance, n-hexane/ethyl acetate/methanol/water (with 0.05% formic acid) at a ratio of 1:5:2.5:5 (v/v) can be used to separate dicaffeoylquinic acids.[4]

-

Further Purification: A subsequent HSCCC step with a different solvent system, like 1-butanol/ethanol/saturated ammonium sulfate/water (9:1:6:4, v/v), can be used to further resolve the isomers.[4]

-

-

Prep-HPLC:

-

The fraction containing isochlorogenic acid C from HSCCC is subjected to preparative HPLC for final purification to achieve high purity.[4]

-

3. Vacuum Liquid Chromatography (VLC) and Semi-Preparative HPLC

This method has been utilized for the bioassay-guided isolation of isochlorogenic acid C from Artemisia turanica.[1]

-

Extraction and Fractionation:

-

Semi-Preparative HPLC:

-

The fraction showing the highest activity is further purified by semi-preparative HPLC to yield pure isochlorogenic acid C.[1]

-

Characterization

The structural confirmation of isolated isochlorogenic acid C is typically achieved through a combination of spectroscopic techniques:

-

High-Performance Liquid Chromatography (HPLC): Used for both quantification and purity assessment.[10]

-

Electrospray Ionization Mass Spectrometry (ESI-MS): Provides information on the molecular weight of the compound.[1]

-

Nuclear Magnetic Resonance (NMR): 1H-NMR and 2D-NMR spectroscopy are used to elucidate the detailed chemical structure and stereochemistry.[1]

Quantitative Data

The efficiency of extraction and purification, as well as the purity of the final product, are critical parameters in the isolation of isochlorogenic acid C.

| Parameter | Method | Plant Source | Value | Reference |

| Extraction Yield | IL-UAE | Chrysanthemum morifolium | 4.20 mg/g | [9] |

| Extraction Efficiency | ATPS | Chrysanthemum morifolium | 98.18% | [9] |

| Purity | HSCCC and Prep-HPLC | Lonicera japonica | 96% | [4] |

Biological Activities and Signaling Pathways

Isochlorogenic acid C exhibits a range of biological activities, primarily attributed to its antioxidant and anti-inflammatory properties. These effects are mediated through the modulation of specific cellular signaling pathways.

Anticancer (Anti-metastatic) Activity

Isochlorogenic acid C has demonstrated potent anti-metastatic properties, particularly in breast cancer models. It functions by reversing the epithelial-mesenchymal transition (EMT), a critical process in cancer metastasis.[11] This is achieved through the downregulation of the EGFR/PLCγ/ERK½/slug signaling pathway.[11]

Antioxidant and Anti-allergic Activities

The antioxidant effects of isochlorogenic acid C are linked to its ability to enhance the cellular antioxidant response. It upregulates the expression of Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of antioxidant genes.[12] This, in turn, increases the expression of downstream targets such as Glutathione Peroxidase 4 (GPX4) and Solute Carrier Family 7 Member 11 (SLC7A11), leading to reduced oxidative stress.[12] This pathway also contributes to its anti-allergic effects by suppressing inflammation.[12]

Anti-inflammatory Activity

While detailed pathways for isochlorogenic acid C are still under investigation, chlorogenic acids, in general, are known to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[6][7][11] This pathway is a crucial regulator of pro-inflammatory cytokine production.

Experimental Workflow Visualization

The general workflow for the isolation and purification of isochlorogenic acid C from a plant source can be summarized as follows:

Conclusion

Isochlorogenic acid C is a promising natural compound with significant therapeutic potential. The development of efficient and scalable isolation and purification methods is crucial for advancing its research and potential clinical applications. This guide provides a comprehensive overview of the current state of knowledge regarding the discovery, isolation, and biological activities of isochlorogenic acid C, serving as a valuable resource for researchers and drug development professionals in the field. Further investigation into its mechanisms of action and in vivo efficacy is warranted to fully realize its therapeutic promise.

References

- 1. Isolation of Two Isochlorogenic Acid Isomers from Phenolic Rich Fraction of Artemisia turanica Krasch - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. datapdf.com [datapdf.com]

- 6. Isochlorogenic acid (ICGA): natural medicine with potentials in pharmaceutical developments [cjnmcpu.com]

- 7. Pharmacological advances of the chlorogenic acids family: current insights and future research directions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Extraction and purification of isochlorogenic acid C from Chrysanthemum morifolium using ionic liquid‐based ultrasound‐assisted extraction and aqueous two‐phase system - PMC [pmc.ncbi.nlm.nih.gov]

- 10. [Determination of scopolin, chlorogenic acid, scopoletin, isochlorogenic acid A, isochlorogenic acid B and isochlorogenic acid C in plants of Erycibe] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. mdpi.com [mdpi.com]

Pharmacological Potential of Isochlorogenic Acid Compounds: A Technical Guide for Researchers and Drug Development Professionals

Executive Summary: Isochlorogenic acids (ICGAs) are a class of phenolic compounds widely distributed in the plant kingdom, notably in coffee beans, tea, and various medicinal herbs.[1] As isomers of dicaffeoylquinic acid, they have garnered significant scientific attention for their broad spectrum of potent biological activities.[1][2] This technical guide provides a comprehensive overview of the pharmacological potential of isochlorogenic acid compounds, with a focus on isochlorogenic acid A (ICGA-A), B, and C. The document details their primary therapeutic effects, including antioxidant, anti-inflammatory, anticancer, neuroprotective, hepatoprotective, and antiviral properties.[1][3] Key mechanisms of action are elucidated through the modulation of critical cellular signaling pathways such as NF-κB, Nrf2, and FAK/PI3K/AKT/mTOR.[3][4][5] This guide summarizes quantitative efficacy data, provides detailed experimental protocols for key assays, and presents visual diagrams of molecular pathways to serve as a resource for researchers, scientists, and professionals in the field of drug development.

Introduction to Isochlorogenic Acids

Isochlorogenic acids are a subgroup of chlorogenic acids, formed by the esterification of one molecule of quinic acid and two molecules of caffeic acid.[1][2] This dicaffeoylquinic acid structure, particularly the number and position of the caffeoyl groups on the quinic acid core, significantly influences their biological activity.[2] Generally, dicaffeoylquinic acids like ICGAs exhibit more potent effects than their monocaffeoylquinic counterparts.[2]

The three primary isomers are:

-

Isochlorogenic Acid A (ICGA-A): 3,5-dicaffeoylquinic acid

-

Isochlorogenic Acid B (ICGA-B): 3,4-dicaffeoylquinic acid

-

Isochlorogenic Acid C (ICGA-C): 4,5-dicaffeoylquinic acid[2]

These compounds are found in numerous plants and have been utilized in traditional medicine, forming a strong basis for their investigation as modern therapeutic agents.[1][3]

Core Pharmacological Activities and Mechanisms

ICGAs exhibit a remarkable range of biological activities, positioning them as promising candidates for the development of novel therapeutics.[3]

Antioxidant Activity

The potent antioxidant capacity of ICGAs is a cornerstone of their protective effects against diseases related to oxidative stress.[2]

Mechanism: The antioxidant activity is primarily attributed to their chemical structure, which possesses multiple hydroxyl groups capable of donating a hydrogen atom to neutralize free radicals, such as DPPH• and ABTS•+.[6] ICGAs can effectively scavenge hydroxyl radicals and superoxide (B77818) anions, protecting tissues from oxidative damage.[1][7] This action is also mediated by the activation of the Nrf2 signaling pathway, a master regulator of the antioxidant response, which initiates the transcription of antioxidant enzymes like superoxide dismutase (SOD).[4][5]

Quantitative Data: Antioxidant Capacity of Isochlorogenic Acid Compounds

| Compound/Isomer | Assay Type | Model System | IC50 / Activity Value | Reference |

| Isochlorogenic Acid A | DPPH Radical Scavenging | Chemical Assay | 4.26 µg/mL | [3][6] |

| Isochlorogenic Acid A | Hydroxyl Radical (·OH) Scavenging | Chemical Assay | Highest scavenging rate: 60.01% | [7] |

| Isochlorogenic Acid A | Superoxide Anion (O2−·) Scavenging | Chemical Assay | Highest scavenging rate: 28.04% | [7] |

| Isochlorogenic Acid A | In vivo antioxidant capacity | Zebrafish model | 60.4% at 25 µg/mL | [7] |

| Isochlorogenic Acid A | ABTS Radical Scavenging | Chemical Assay | TEAC: 0.9974 | [6] |

| 3,5-dicaffeoyl-epi-quinic acid | DPPH Radical Scavenging | Chemical Assay | 5.6 µg/mL | [6] |

IC50: Half maximal inhibitory concentration. TEAC: Trolox Equivalent Antioxidant Capacity. Lower IC50 values indicate higher antioxidant activity.

Signaling Pathway: Nrf2 Activation

Caption: Activation of the Nrf2 antioxidant pathway by Isochlorogenic Acid.

Experimental Protocol: DPPH Radical Scavenging Assay This protocol determines the free radical scavenging activity of a compound in a chemical-based assay.[3][6]

-

Reagent Preparation:

-

Prepare a stock solution of the Isochlorogenic Acid isomer in methanol (B129727).

-

Create a series of dilutions from the stock solution (e.g., 5, 10, 25, 50, 100 µg/mL).

-

Prepare a fresh 0.1 mM or 100 µM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol, protected from light.[3][6]

-

Use Ascorbic Acid or Trolox as a positive control and prepare a similar dilution series.[3]

-

-

Assay Procedure:

-

Data Analysis:

Caption: General experimental workflow for the DPPH radical scavenging assay.

Anti-inflammatory Activity

ICGAs demonstrate significant anti-inflammatory effects, making them potential candidates for treating inflammatory conditions.[1][8]

Mechanism: ICGAs exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines.[3] This is achieved by suppressing key inflammatory signaling pathways. For instance, ICGA-A has been shown to inhibit the HMGB1/TLR4/NF-κB signaling pathway, which is crucial in inflammatory responses and liver fibrosis.[4][8] By blocking the nuclear translocation of NF-κB p65, it reduces the expression of downstream inflammatory genes.[8]

Quantitative Data: Anti-inflammatory Activity of Isochlorogenic Acid A

| Assay Type | Cell Line/Model | Measured Parameter | Effect | Concentration | Reference |

| Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 cells | NO levels | Inhibition | 0-250 μg/mL | [3] |

Signaling Pathway: NF-κB Inhibition

Caption: Inhibition of the NF-κB inflammatory pathway by ICGA-A.

Experimental Protocol: Nitric Oxide (NO) Production Assay (Griess Test) This protocol quantifies the production of nitric oxide by measuring its stable metabolite, nitrite (B80452), in cell culture supernatants.[3]

-

Cell Culture and Treatment:

-

Seed RAW 264.7 macrophage cells in a 96-well plate (e.g., 5 x 10^4 cells/well) and incubate for 24 hours.[3]

-

Pre-treat the cells with various concentrations of Isochlorogenic Acid for 1-2 hours.

-

Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce inflammation and incubate for another 24 hours.[3]

-

-

Assay Procedure:

-

After incubation, collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.[3]

-

Add 50 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to each well.

-

Incubate at room temperature for 10-15 minutes, protected from light.[3]

-

-

Data Analysis:

-

Measure the absorbance at 540 nm using a microplate reader.[3]

-

Generate a standard curve using known concentrations of sodium nitrite to quantify the nitrite concentration in the samples.

-

Express results as µM of nitrite, and calculate the percentage of NO inhibition relative to the LPS-stimulated control.

-

Anticancer Activity

ICGAs have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects and the ability to inhibit metastasis.[4]

Mechanism: The anticancer effects of ICGAs are mediated through the modulation of signaling pathways critical for cancer cell proliferation, survival, and metastasis.[4] ICGA-A has been found to inhibit the FAK/PI3K/AKT/mTOR pathway.[3][9][10] Furthermore, in triple-negative breast cancer (TNBC), ICGA-A has been shown to enhance the efficacy of immunotherapy (PD-1/PD-L1 blockade) by increasing the infiltration of macrophages and CD8+ T cells into the tumor.[9][10][11] Isochlorogenic Acid C has shown potent anti-metastatic properties by reversing the epithelial-mesenchymal transition (EMT) via downregulation of the EGFR signaling pathway.[4]

Quantitative Data: Anticancer Activity of Isochlorogenic Acid A

| Cancer Type/Cell Line | Compound | IC50 Value (24h) | Key Findings | Reference |

| Triple-Negative Breast Cancer (MDA-MB-231) | Isochlorogenic Acid A | 135.8 µM | Significantly reduced cell viability and proliferation. | [11] |

| Triple-Negative Breast Cancer (4T1 murine) | Isochlorogenic Acid A | 154.9 µM | Inhibited cell growth and enhanced immunotherapy efficacy. | [11] |

| Triple-Negative Breast Cancer (4T1 murine model) | Isochlorogenic Acid A | 10 mg/kg (in vivo) | Enhanced tumor growth inhibition with PD-1/PD-L1 inhibitor. | [9] |

Signaling Pathway: FAK/PI3K/AKT/mTOR Inhibition

References

- 1. Isochlorogenic acid (ICGA): natural medicine with potentials in pharmaceutical developments [cjnmcpu.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Study on the antioxidant activity of isochlorogenic acid A [spgykj.com]

- 8. Isochlorogenic Acid A Attenuates the Progression of Liver Fibrosis Through Regulating HMGB1/TLR4/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Frontiers | Therapeutic potential of isochlorogenic acid A from Taraxacum officinale in improving immune response and enhancing the efficacy of PD-1/PD-L1 blockade in triple-negative breast cancer [frontiersin.org]

- 11. Therapeutic potential of isochlorogenic acid A from Taraxacum officinale in improving immune response and enhancing the efficacy of PD-1/PD-L1 blockade in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Biological Activities of Dicaffeoylquinic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicaffeoylquinic acids (DCQAs) are a class of polyphenolic compounds found in a variety of plants, including coffee beans, artichoke, and various medicinal herbs.[1][2] Comprising a quinic acid core esterified with two caffeic acid moieties, DCQAs exist as several positional isomers, with 1,3-, 3,4-, 3,5-, and 4,5-DCQA being the most studied.[1] These natural products have garnered significant attention in the scientific community for their diverse and potent biological activities, positioning them as promising candidates for the development of novel therapeutics. This technical guide provides an in-depth overview of the multifaceted pharmacological effects of DCQAs, with a focus on their antioxidant, anti-inflammatory, neuroprotective, anti-cancer, antiviral, and enzyme inhibitory properties. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development endeavors.

Antioxidant Activity

Dicaffeoylquinic acids are potent antioxidants, a property attributed to their ability to scavenge free radicals and chelate metal ions. This antioxidant capacity underlies many of their other biological effects.

Quantitative Data for Antioxidant Activity

The antioxidant activities of various DCQA isomers have been quantified using several standard assays. The half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) values from representative studies are summarized below.

| Isomer | Assay | EC50/IC50 | Reference Compound |

| 3,4-DCQA | DPPH Radical Scavenging | 68.91 µg/mL | - |

| 3,4-DCQA | Ferric Reducing Antioxidant Power (FRAP) | 2.18 µg/mL | - |

| 3,4-DCQA | β-Carotene Bleaching | 23.85 µg/mL | - |

| 3,5-DCQA | DPPH Radical Scavenging | 4.26 µg/mL | - |

| 1,3-DCQA | TBHP-induced Lipid Peroxidation | 1.96 mM | Caffeic acid (0.59 mM) |

| 3,5-dicaffeoyl-epi-quinic acid | DPPH Radical Scavenging | Comparable to Vitamin C | Vitamin C |

Experimental Protocols for Antioxidant Assays

This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.

-

Reagents and Materials:

-

DPPH solution (0.1 mM in methanol)

-

Dicaffeoylquinic acid sample

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare serial dilutions of the DCQA sample in methanol.

-

In a 96-well plate, add 50 µL of each sample dilution to 150 µL of the DPPH solution. A control well should contain 50 µL of methanol and 150 µL of the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of scavenging activity using the formula: % Scavenging = [((Absorbance of control - Absorbance of sample)) / Absorbance of control] x 100.

-

The IC50 value is determined by plotting the percentage of scavenging against the sample concentration.[3]

-

Anti-inflammatory Activity

DCQAs exhibit significant anti-inflammatory effects by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.

Signaling Pathways in Anti-inflammatory Action

Dicaffeoylquinic acids exert their anti-inflammatory effects primarily through the inhibition of the NF-κB and MAPK signaling pathways.

Quantitative Data for Anti-inflammatory Activity

| Isomer | Model | Parameter Measured | Effect |

| 4,5-DCQA | LPS-stimulated RAW264.7 cells | Nitric Oxide (NO) Production | Dose-dependent reduction |

| 4,5-DCQA | LPS-stimulated RAW264.7 cells | PGE2 Production | Dose-dependent reduction |

| 4,5-DCQA | Carrageenan-induced rat paw edema | Paw Thickness | Significant reduction at 5, 10, and 20 mg/kg |

| DiCQAs (from Ilex kudingcha) | LPS-stimulated RAW264.7 cells | TNF-α, IL-1β, IL-6 production | Suppression |

Experimental Protocols for Anti-inflammatory Assays

-

Reagents and Materials:

-

RAW264.7 macrophage cells

-

Lipopolysaccharide (LPS)

-

Dicaffeoylquinic acid sample

-

Griess Reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine in 5% phosphoric acid)

-

Sodium nitrite (B80452) standard

-

96-well plate

-

Microplate reader

-

-

Procedure:

-

Seed RAW264.7 cells (e.g., 1 x 10^6 cells/mL) in a 96-well plate and incubate for 24 hours.

-

Pre-treat the cells with various concentrations of the DCQA sample for 1 hour.

-

Stimulate the cells with LPS (e.g., 50 ng/mL) for 24 hours.

-

Collect 100 µL of the culture medium and mix with 100 µL of Griess reagent.

-

Incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm.

-

Quantify nitrite concentration using a sodium nitrite standard curve.[4]

-

-

Animals:

-

Male Sprague-Dawley rats (or other suitable strain)

-

-

Reagents and Materials:

-

Carrageenan solution (1% in saline)

-

Dicaffeoylquinic acid sample

-

Positive control (e.g., Indomethacin)

-

Plethysmometer

-

-

Procedure:

-

Administer the DCQA sample or positive control orally or intraperitoneally to the rats.

-

After a set time (e.g., 1 hour), inject 100 µL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

-

Measure the paw volume using a plethysmometer at various time points (e.g., 0, 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[5][6]

-

The percentage of inhibition of edema is calculated for each group.

-

Neuroprotective Activity

DCQAs have shown promise in protecting neuronal cells from damage, a key factor in neurodegenerative diseases.

Signaling Pathways in Neuroprotection

The neuroprotective effects of DCQAs are often mediated by the activation of pro-survival signaling pathways like PI3K/Akt and the antioxidant Nrf2 pathway.

References

- 1. MTT assay protocol | Abcam [abcam.com]

- 2. Investigation of the anti-inflammatory effects of caffeic acid phenethyl ester in a model of λ-Carrageenan-induced paw edema in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Anti-Inflammatory Effect of 4,5-Dicaffeoylquinic Acid on RAW264.7 Cells and a Rat Model of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

Isochlorogenic Acid: A Technical Guide to its Antioxidant and Anti-inflammatory Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isochlorogenic acid (ICGA), a prominent member of the caffeoylquinic acid family, is a naturally occurring phenolic compound found in a variety of plants, including Lonicerae japonicae Flos[1]. As a dicaffeoylquinic acid, its structure contains multiple hydroxyl groups, which are key to its significant biological activities[2][3]. The primary isomers include isochlorogenic acid A (3,5-dicaffeoylquinic acid), isochlorogenic acid B (3,4-dicaffeoylquinic acid), and isochlorogenic acid C (4,5-dicaffeoylquinic acid)[3]. There is growing scientific interest in ICGA for its potent antioxidant and anti-inflammatory properties, making it a compelling candidate for therapeutic development[1][4]. This guide provides a comprehensive technical overview of the mechanisms of action, quantitative data, and detailed experimental protocols relevant to the study of isochlorogenic acid's antioxidant and anti-inflammatory effects.

Antioxidant Effects of Isochlorogenic Acid

The antioxidant capacity of isochlorogenic acid is a cornerstone of its therapeutic potential, primarily attributed to its chemical structure[1][2].

Mechanism of Antioxidant Action

The principal mechanism behind isochlorogenic acid's antioxidant activity is its ability to act as a hydrogen atom donor. The multiple hydroxyl (OH) groups on its caffeoyl moieties can donate a hydrogen atom to neutralize highly reactive free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical or the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation. This process stabilizes the free radical, terminating the oxidative chain reaction[2]. Dicaffeoylquinic acids like ICGA generally exhibit more potent antioxidant activity than monocaffeoylquinic acids due to the higher number of hydroxyl groups available for radical scavenging[3].

Quantitative Antioxidant Activity

The antioxidant efficacy of isochlorogenic acid is commonly quantified by its IC50 value, which represents the concentration required to scavenge 50% of the initial free radicals. A lower IC50 value signifies higher antioxidant activity[2].

| Compound | Assay Type | IC50 Value / Activity Metric | Reference(s) |

| Isochlorogenic Acid A (3,5-dicaffeoylquinic acid) | DPPH Radical Scavenging | 4.26 µg/mL | [2][5][6] |

| Isochlorogenic Acid A (3,5-dicaffeoylquinic acid) | ABTS Radical Scavenging | TEAC: 0.9974 | [2] |

| 3,5-dicaffeoyl-epi-quinic acid (Isomer) | DPPH Radical Scavenging | 5.6 µg/mL | [2] |

| Isochlorogenic Acid | Hydroxyl Radical (·OH) Scavenging | Highest scavenging rate: 60.01% | [5] |

| Isochlorogenic Acid | Superoxide Anion (O2−·) Scavenging | Highest scavenging rate: 28.04% | [5] |

| Isochlorogenic Acid | In vivo antioxidant capacity (Zebrafish) | 60.4% at 25 µg/mL | [5] |

| Ascorbic Acid (Standard) | DPPH Radical Scavenging | 4.97 µg/mL | [2] |

| Chlorogenic Acid (Reference) | DPPH Radical Scavenging | 27.6 µg/mL | [2] |

| IC50: Half maximal inhibitory concentration. TEAC: Trolox Equivalent Antioxidant Capacity. |

Experimental Protocols for Antioxidant Assays

This spectrophotometric assay measures the reduction of the stable DPPH radical by an antioxidant.

-

Objective: To determine the free radical scavenging activity of Isochlorogenic Acid.

-

Materials:

-

Isochlorogenic Acid

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (B129727) (or other suitable solvent)

-

Ascorbic acid (positive control)

-

96-well microplate or spectrophotometer cuvettes

-

Microplate reader or spectrophotometer

-

-

Procedure:

-

Reagent Preparation: Prepare a stock solution of Isochlorogenic Acid in methanol. From this, create a series of dilutions (e.g., 50, 100, 250, 500, 1000 µg/mL)[5]. Prepare a working solution of DPPH in methanol (e.g., 0.1 mM or 100 µM)[2][5]. The DPPH solution should be freshly prepared and kept in the dark.

-

Reaction Mixture: In a 96-well plate, add 100 µL of each Isochlorogenic Acid dilution to respective wells. Add 100 µL of the DPPH working solution to each well[5]. For the control, mix 100 µL of methanol with 100 µL of the DPPH solution[5].

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes[2][5].

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader[2][5].

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample[5].

-

IC50 Determination: Plot the percentage of scavenging activity against the concentrations of Isochlorogenic Acid to determine the IC50 value[5].

-

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).

-

Objective: To determine the radical cation scavenging activity of Isochlorogenic Acid.

-

Materials:

-

Isochlorogenic Acid

-

ABTS

-

Potassium persulfate

-

Ethanol or buffer solution

-

Trolox (standard)

-

Spectrophotometer

-

-

Procedure:

-

ABTS•+ Generation: Prepare the ABTS radical cation (ABTS•+) stock solution by mixing a 7 mM ABTS solution with a 2.45 mM potassium persulfate solution in equal volumes. Incubate this mixture in the dark at room temperature for 12-16 hours[2][3].

-

Working Solution: Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol) to achieve an absorbance of approximately 0.70 (± 0.02) at 734 nm[2][3].

-

Reaction Mixture: Add a small volume of the Isochlorogenic Acid sample (e.g., 10 µL) to a large volume of the diluted ABTS•+ working solution (e.g., 990 µL)[3].

-

Incubation: Allow the reaction to proceed for a set time (e.g., 5-6 minutes) at room temperature[2][3].

-

Calculation: Calculate the percentage of inhibition similarly to the DPPH assay. The activity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the inhibition curve of the sample to that of Trolox.

-

Anti-inflammatory Effects of Isochlorogenic Acid

Isochlorogenic acid exerts potent anti-inflammatory effects by modulating key signaling pathways and reducing the production of pro-inflammatory mediators[1][4].

Mechanism of Anti-inflammatory Action

The anti-inflammatory activity of isochlorogenic acid is multi-faceted, involving the inhibition of enzymes and signaling pathways that are central to the inflammatory response.

-

Inhibition of Pro-inflammatory Mediators: ICGA dose-dependently suppresses the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in inflammatory models such as lipopolysaccharide (LPS)-stimulated macrophages[4][7][8]. It also reduces the secretion of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β)[7][8][9].

-

Modulation of Signaling Pathways: A primary mechanism of ICGA's action is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway[4][8]. ICGA has been shown to prevent the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This action sequesters the NF-κB p65 subunit in the cytoplasm, blocking its translocation to the nucleus where it would otherwise activate the transcription of pro-inflammatory genes[4][10]. Additionally, ICGA can modulate other pathways, such as the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway and mitogen-activated protein kinase (MAPK) pathways (p38, JNK)[10][11][12][13][14].

Quantitative Anti-inflammatory Activity

The anti-inflammatory effects of isochlorogenic acid are demonstrated by its ability to inhibit the production of key inflammatory markers in a dose-dependent manner.

| Assay Type | Cell Line / Model | Measured Parameter | Effect / Concentration | Reference(s) |

| Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 cells | NO levels | Inhibition observed at 0-250 µg/mL | [5][6] |

| Pro-inflammatory Cytokines | LPS-stimulated zebrafish embryo | IL-1β, TNF-α levels | Inhibition observed | [7] |

| Macrophage Accumulation | CuSO4-induced zebrafish embryo | Macrophage count | Inhibition observed | [7] |

| NF-κB p65 Nuclear Translocation | CCl4-induced liver fibrosis in rats | Nuclear p65 levels | Dose-dependent reduction | [15] |

| IκBα Phosphorylation | CCl4-induced liver fibrosis in rats | p-IκBα protein expression | Significant downregulation | [15] |

Experimental Protocols for Anti-inflammatory Assays

This colorimetric assay quantifies nitrite (B80452), a stable and nonvolatile breakdown product of NO, in cell culture supernatants.

-

Objective: To measure the effect of Isochlorogenic Acid on NO production in LPS-stimulated macrophages.

-

Materials:

-

RAW 264.7 macrophage cells

-

Cell culture medium (e.g., DMEM)

-

Lipopolysaccharide (LPS)

-

Isochlorogenic Acid

-

Griess Reagent System (Part A: sulfanilamide (B372717) in phosphoric acid; Part B: N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

-

Sodium nitrite (for standard curve)

-

96-well cell culture plates

-

Microplate reader

-

-

Procedure:

-

Cell Culture: Seed RAW 264.7 cells in a 96-well plate (e.g., 5 x 10^4 cells/well) and incubate for 24 hours at 37°C in a 5% CO2 incubator[5].

-

Treatment: Pre-treat the cells with various concentrations of Isochlorogenic Acid for 1-2 hours[3][5].

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for a further 24 hours to induce NO production[3][5].

-

Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate[5].

-

Griess Reaction: Prepare the Griess reagent by mixing equal volumes of Part A and Part B immediately before use. Add 50 µL of this freshly prepared reagent to each well containing the supernatant[5].

-

Incubation & Measurement: Incubate the plate at room temperature for 10 minutes, protected from light. Measure the absorbance at 540 nm[3][5].

-

Quantification: Generate a standard curve using known concentrations of sodium nitrite. Use this curve to quantify the amount of nitrite in the samples. The results are typically expressed as the concentration of nitrite (µM)[5].

-

This technique is used to detect and quantify specific proteins in a sample, such as the phosphorylated and total levels of NF-κB p65 and IκBα.

-

Objective: To determine the effect of Isochlorogenic Acid on the activation of the NF-κB pathway.

-

Materials:

-

Treated and untreated cell lysates

-

RIPA buffer (or other lysis buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) detection system

-

-

Procedure:

-

Cell Lysis: After treatment with ICGA and stimulation (e.g., with LPS), wash cells with ice-cold PBS and lyse with RIPA buffer. Collect the supernatant (protein lysate) after centrifugation[5][15].

-

Protein Quantification: Determine the protein concentration of each sample using a BCA assay[5][15].

-

SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE)[5][15].

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane[5].

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding[5].

-

Antibody Incubation: Incubate the membrane with a specific primary antibody (e.g., anti-phospho-p65) overnight at 4°C. Following washes with TBST, incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature[4][15].

-

Detection: After further washes, apply an ECL substrate to the membrane and visualize the protein bands using an imaging system[4][15].

-

Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to their total protein counterparts and to a loading control (e.g., β-actin or GAPDH)[15].

-

Key Signaling Pathways Modulated by Isochlorogenic Acid

Isochlorogenic acid's anti-inflammatory effects are mediated through its interaction with critical intracellular signaling cascades. The inhibition of the NF-κB and STAT3 pathways is particularly well-documented.

Upon stimulation by inflammatory agents like LPS (which binds to TLR4), the IKK complex is activated, leading to the phosphorylation and subsequent ubiquitination and degradation of IκBα. This frees the NF-κB (p50/p65) dimer to translocate into the nucleus and initiate the transcription of pro-inflammatory genes like TNF-α, IL-6, iNOS, and COX-2. Isochlorogenic acid intervenes by inhibiting the phosphorylation of IκBα, thus preventing its degradation and keeping NF-κB inactive in the cytoplasm[4][10]. Similarly, ICGA can block the phosphorylation of STAT3, preventing its dimerization and nuclear translocation, which is another important pathway for inflammatory gene expression[10][13].

Conclusion

Isochlorogenic acid is a potent natural compound with well-documented antioxidant and anti-inflammatory properties. Its ability to scavenge free radicals and modulate critical inflammatory signaling pathways, particularly the NF-κB and STAT pathways, underscores its significant therapeutic potential. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the beneficial effects of isochlorogenic acid for the treatment of oxidative stress and inflammation-related diseases.

References

- 1. Isochlorogenic acid (ICGA): natural medicine with potentials in pharmaceutical developments [cjnmcpu.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. Chlorogenic acid: a review on its mechanisms of anti-inflammation, disease treatment, and related delivery systems - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Chlorogenic acid: a review on its mechanisms of anti-inflammation, disease treatment, and related delivery systems [frontiersin.org]

- 10. Isochlorogenic acid A alleviates dextran sulfate sodium-induced ulcerative colitis in mice through STAT3/NF-кB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Chlorogenic acid rich in coffee pulp extract suppresses inflammatory status by inhibiting the p38, MAPK, and NF-κB pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Chlorogenic acid inhibits lipopolysaccharide-induced cyclooxygenase-2 expression in RAW264.7 cells through suppressing NF-kappaB and JNK/AP-1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Chlorogenic acid suppresses lipopolysaccharide‑induced nitric oxide and interleukin‑1β expression by inhibiting JAK2/STAT3 activation in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Inhibition of activator protein-1, NF-kappaB, and MAPKs and induction of phase 2 detoxifying enzyme activity by chlorogenic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

Hepatoprotective Effects of Isochlorogenic Acid In Vivo: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isochlorogenic acids (ICAs), a group of phenolic compounds, have garnered significant attention for their potent antioxidant and anti-inflammatory properties. Emerging in vivo evidence highlights their potential as hepatoprotective agents in various models of liver injury, including non-alcoholic steatohepatitis (NASH) and chemical-induced liver fibrosis. This technical guide provides a comprehensive overview of the in vivo studies demonstrating the hepatoprotective effects of isochlorogenic acid, with a focus on experimental methodologies, quantitative outcomes, and the underlying molecular mechanisms.

Data Presentation: Quantitative Effects of Isochlorogenic Acid on Liver Injury Markers

The hepatoprotective efficacy of isochlorogenic acid has been quantified in several preclinical models. The following tables summarize the key biochemical and molecular changes observed in response to ICA treatment in rodent models of liver disease.

Table 1: Effects of Isochlorogenic Acid A (ICQA) on Serum Markers of Liver Injury and Fibrosis in CCl4-Induced Rats

| Parameter | Model Group (CCl4) | ICQA (10 mg/kg) | ICQA (20 mg/kg) | ICQA (40 mg/kg) | Control Group |